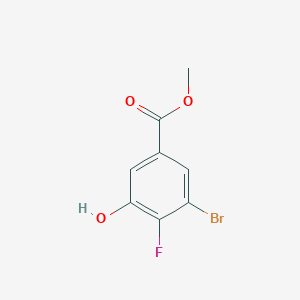

Methyl 3-bromo-4-fluoro-5-hydroxybenzoate

Description

Methyl 3-bromo-4-fluoro-5-hydroxybenzoate is a halogenated aromatic ester with a molecular formula of C₉H₆BrFO₃. This compound features a benzoate backbone substituted with bromine (Br) at position 3, fluorine (F) at position 4, and a hydroxyl (-OH) group at position 5, all esterified with a methyl group. Its structural complexity and halogenation pattern make it valuable in pharmaceutical and agrochemical synthesis, particularly as an intermediate in the development of bioactive molecules. The presence of both electron-withdrawing (Br, F) and electron-donating (OH) groups creates unique electronic and steric effects, influencing its reactivity and interaction with biological targets .

Properties

Molecular Formula |

C8H6BrFO3 |

|---|---|

Molecular Weight |

249.03 g/mol |

IUPAC Name |

methyl 3-bromo-4-fluoro-5-hydroxybenzoate |

InChI |

InChI=1S/C8H6BrFO3/c1-13-8(12)4-2-5(9)7(10)6(11)3-4/h2-3,11H,1H3 |

InChI Key |

KLPBBOUJJSYOGN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)Br)F)O |

Origin of Product |

United States |

Preparation Methods

Bromination of Methyl 4-fluoro-5-hydroxybenzoate

A common strategy starts from methyl 4-fluoro-5-hydroxybenzoate or related precursors, followed by selective bromination at the 3-position. Bromination typically employs bromine (Br₂) or brominating agents under controlled conditions to minimize dibrominated by-products.

Solvent and Catalyst : Halogenated alkane solvents such as dichloromethane or chloroform and ether solvents like diethyl ether or 1,4-dioxane are preferred for their ability to dissolve reactants and control reaction rates. Glacial acetic acid is used as a catalyst to promote bromination efficiently at low temperatures (-10°C to 50°C).

Reaction Conditions : The reaction is conducted under anhydrous, inert atmosphere conditions (e.g., nitrogen) to prevent side reactions. The volume-to-mass ratio of solvents to substrate is optimized between 25–40 mL/g for effective bromination.

Yield and Purity : This method yields methyl 3-bromo-4-hydroxybenzoate analogues with high purity and good yield, making it suitable for industrial-scale production.

Table 1: Typical Bromination Conditions

| Parameter | Value/Range |

|---|---|

| Solvent | Dichloromethane, Chloroform, Diethyl ether, 1,4-Dioxane |

| Catalyst | Glacial acetic acid |

| Temperature | -10°C to 50°C |

| Solvent volume/substrate | 25–40 mL/g |

| Atmosphere | Anhydrous nitrogen |

| Reaction time | Variable, typically hours |

| Yield | High (exact % varies by method) |

Synthesis of 3-bromo-4-fluorobenzaldehyde as a Key Intermediate

The fluorine substitution at the 4-position is often introduced prior to bromination via synthesis of 3-bromo-4-fluorobenzaldehyde, which can be further converted to the methyl ester and hydroxylated.

Method : 4-fluorobenzaldehyde is brominated using sodium bromide and sodium hypochlorite in a biphasic system (dichloromethane and water) under ultrasonic irradiation.

-

- Ultrasonic waves enhance mixing and reaction rates.

- Controlled addition of sodium hypochlorite maintains mild oxidative conditions.

- Phase separation and crystallization yield high-purity 3-bromo-4-fluorobenzaldehyde.

Yield and Purity : Yields are high (~90%) with purity exceeding 99%, suitable for further transformations.

Table 2: Synthesis of 3-Bromo-4-fluorobenzaldehyde

| Step | Conditions/Details |

|---|---|

| Starting material | 4-fluorobenzaldehyde |

| Solvent | Dichloromethane |

| Brominating agent | Sodium bromide + sodium hypochlorite |

| Catalyst | Hydrochloric acid (35%) |

| Temperature | 20–25°C |

| Ultrasonic treatment | During bromination and post-addition |

| Yield | ~90% |

| Purity | >99% |

Hydroxylation and Esterification

Following halogenation, hydroxylation at the 5-position and methyl ester formation are performed:

Hydroxylation : Typically achieved via demethylation of methoxy precursors or direct hydroxylation using selective reagents such as boron tribromide (BBr₃) in dichloromethane at low temperatures.

Esterification : Carboxylic acid intermediates are esterified using methanol under acidic catalysis or via methylation reagents to yield the methyl ester.

Example : Conversion of 3-bromo-4-fluoro-5-methoxybenzoate to this compound by BBr₃ treatment.

Alternative Synthetic Routes and Catalysts

Use of aluminum bromide (AlBr₃) as a brominating agent with ammonium vanadate (NH₄VO₃) catalyst in dioxane solvent has been reported but has drawbacks such as toxicity, poor solubility of catalyst, high temperature requirements, and complex post-processing.

The preferred methods avoid these issues by employing milder catalysts and solvents, simplifying operations and improving yields.

Research Findings and Analysis

Yield Optimization and Selectivity

The main challenge in bromination is avoiding dibrominated by-products due to the high reactivity of hydroxyl ortho positions.

The use of glacial acetic acid as a catalyst and low reaction temperatures helps enhance monobromination selectivity.

Solvent choice impacts reaction rate and by-product formation; halogenated solvents and ethers provide optimal conditions.

Industrial Applicability

The described methods, especially those in patent CN103467296A, emphasize solvent economy, operational simplicity, and easy post-reaction workup, making them suitable for scale-up.

High yields and purity levels (>90% yield, >99% purity) ensure the compound’s suitability as an intermediate for pharmaceutical applications.

Comparative Table of Preparation Methods

| Method | Starting Material | Brominating Agent | Catalyst | Solvent(s) | Temperature Range | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Bromination with Br₂ | Methyl 4-fluoro-5-hydroxybenzoate | Bromine (Br₂) | Glacial acetic acid | Dichloromethane, Diethyl ether | -10 to 50°C | High | Simple, selective monobromination |

| Ultrasonic bromination | 4-fluorobenzaldehyde | NaBr + NaOCl | HCl (35%) | Dichloromethane + Water | 20–25°C | ~90 | High purity 3-bromo-4-fluorobenzaldehyde intermediate |

| Bromination with AlBr₃/NH₄VO₃ | Methyl p-hydroxybenzoate | Aluminum bromide (AlBr₃) | Ammonium vanadate | Dioxane | Elevated | Moderate | Toxic reagents, complex operation |

Sources:

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-4-fluoro-5-hydroxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methoxy group under appropriate conditions.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar solvents.

Electrophilic Substitution: Halogenating agents like bromine or iodine.

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation can produce a quinone derivative.

Scientific Research Applications

Methyl 3-bromo-4-fluoro-5-hydroxybenzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-bromo-4-fluoro-5-hydroxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine, fluorine, and hydroxyl groups allows the compound to form specific interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 3-bromo-4-chloro-5-fluorobenzoate

- Structural Differences : Replaces the hydroxyl (-OH) group at position 5 with chlorine (Cl).

- Molecular Weight : 267.48 g/mol (vs. 267.05 g/mol for the target compound).

- Implications: The absence of the hydroxyl group reduces hydrogen-bonding capacity, decreasing solubility in polar solvents.

Methyl 4-bromo-5-fluoro-2-hydroxybenzoate (CAS 1644-71-9)

- Structural Differences : Positional isomer with Br at position 4, F at position 5, and -OH at position 2.

- Similarity Score : 0.95 (structural similarity based on substituent types and positions) .

- Implications :

5-Bromo-4-fluoro-2-hydroxybenzoic Acid (CAS 95383-26-9)

- Structural Differences : Replaces the methyl ester with a carboxylic acid (-COOH) group.

- Molecular Weight : 235.00 g/mol.

- Implications :

Methyl 3-bromo-5-formyl-4-hydroxybenzoate (CAS 706820-79-3)

- Structural Differences : Substitutes fluorine at position 4 with a formyl (-CHO) group.

- Implications :

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number | Similarity to Target |

|---|---|---|---|---|---|

| Methyl 3-bromo-4-fluoro-5-hydroxybenzoate | C₉H₆BrFO₃ | 267.05 | 3-Br, 4-F, 5-OH | N/A | Reference |

| Methyl 3-bromo-4-chloro-5-fluorobenzoate | C₈H₅BrClFO₂ | 267.48 | 3-Br, 4-Cl, 5-F | 1160574-62-8 | High (structural) |

| Methyl 4-bromo-5-fluoro-2-hydroxybenzoate | C₈H₆BrFO₃ | 261.04 | 4-Br, 5-F, 2-OH | 1644-71-9 | 0.95 |

| 5-Bromo-4-fluoro-2-hydroxybenzoic acid | C₇H₄BrFO₃ | 235.00 | 5-Br, 4-F, 2-COOH | 95383-26-9 | 0.91 |

| Methyl 3-bromo-5-formyl-4-hydroxybenzoate | C₉H₇BrO₄ | 283.06 | 3-Br, 5-CHO, 4-OH | 706820-79-3 | Moderate (functional) |

Key Research Findings

- Reactivity Trends : Halogen position significantly impacts reaction rates. For example, the 4-fluoro substituent in the target compound enhances electrophilic aromatic substitution (EAS) at position 5 due to its electron-withdrawing meta-directing effect .

- Biological Activity: Fluorine’s electronegativity improves metabolic stability compared to non-halogenated analogs, as seen in related carcinogenic azo dyes where fluorine substitution increased activity .

- Synthetic Utility : Methyl esters like the target compound are preferred intermediates due to their stability under basic conditions, whereas free carboxylic acids (e.g., 5-Bromo-4-fluoro-2-hydroxybenzoic acid) require protection during multi-step syntheses .

Biological Activity

Methyl 3-bromo-4-fluoro-5-hydroxybenzoate is a halogenated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique combination of substituents: a bromine atom, a fluorine atom, and a hydroxyl group attached to a benzoate structure. The molecular formula is C8H7BrF3O3. The presence of these halogens enhances the compound's lipophilicity and may impart specific pharmacological properties, making it suitable for various applications in drug development and materials science.

The biological activity of this compound is primarily attributed to its interactions with biological targets. The compound may act through the following mechanisms:

- Enzyme Inhibition : The halogen substituents can enhance binding interactions with enzymes, potentially inhibiting their activity. This characteristic positions the compound as a candidate for further exploration in enzyme-related studies.

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a potential candidate for developing new antibacterial agents.

- Anti-inflammatory Effects : Research indicates that it may also possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Research Findings

Several studies have investigated the biological activity of this compound. Key findings include:

- Antimicrobial Properties : A study demonstrated that this compound showed significant antibacterial activity against various Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

- Enzyme Interaction Studies : Research focusing on enzyme inhibition revealed that this compound acts as an inhibitor for specific enzymes involved in metabolic pathways. This interaction is hypothesized to be mediated by hydrogen bonding from the hydroxyl group and halogen bonding from the bromine and fluorine atoms .

- Case Studies : In vivo studies using animal models have shown promising results regarding the safety and efficacy of this compound in reducing inflammation and bacterial load, supporting its potential therapeutic applications .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| Methyl 3-bromo-4-hydroxybenzoate | Lacks fluorine; may exhibit different reactivity. | Moderate antibacterial |

| Methyl 4-fluoro-3-hydroxybenzoate | Lacks bromine; alters chemical properties. | Low antibacterial |

| Methyl 3-bromo-4-methoxybenzoate | Lacks fluorine; affects biological activity. | Limited studies available |

| Ethyl 3-bromo-4-fluorobenzoate | Ethyl group replaces methyl; different solubility. | Varies significantly |

The unique combination of bromine and fluorine atoms in this compound significantly influences its chemical reactivity and biological activity compared to similar compounds.

Q & A

Q. What are the standard synthetic routes for Methyl 3-bromo-4-fluoro-5-hydroxybenzoate, and how can regioselectivity challenges be addressed?

Methodological Answer: Synthesis typically involves sequential halogenation and protection/deprotection strategies. For example:

- Stepwise Halogenation: Bromination and fluorination are performed using regioselective directing groups. Evidence from similar compounds (e.g., 3-bromo-5-fluoro-4-hydroxybenzaldehyde) suggests using Lewis acids like AlCl₃ to direct electrophilic substitution .

- Esterification: Methylation of the carboxylic acid group is achieved via Fischer esterification (H₂SO₄/MeOH) or using diazomethane for milder conditions .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) is employed to isolate the product.

Key Challenge: Competing halogenation at adjacent positions. To mitigate this, steric and electronic directing groups (e.g., hydroxyl or methoxy groups) are introduced temporarily and later removed .

Q. How is structural characterization of this compound performed, particularly for crystallographic analysis?

Methodological Answer:

- X-ray Crystallography: Single crystals are grown via slow evaporation (e.g., in methanol). Data collection uses Mo-Kα radiation (λ = 0.71073 Å). Structure refinement is performed using SHELXL for small-molecule crystallography, which handles anisotropic displacement parameters and hydrogen bonding networks .

- ORTEP Visualization: The ORTEP-3 software generates thermal ellipsoid plots to visualize molecular geometry and intermolecular interactions (e.g., hydrogen bonds involving the hydroxyl group) .

- Supplementary Data: NMR (¹H/¹³C), IR (for ester C=O and hydroxyl O-H stretches), and HRMS validate purity and functional groups.

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors .

- Storage: Store in airtight containers at 0–6°C to prevent degradation. Avoid exposure to moisture due to hydrolytic sensitivity of the ester group .

- Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous washes to prevent environmental release .

Advanced Research Questions

Q. How can computational chemistry predict reactivity or biological activity of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Software like Gaussian or ORCA models charge distribution, highlighting the hydroxyl group as a potential hydrogen-bond donor .

- Molecular Docking: Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes). For analogs like methyl 4-(acetylamino)-3-bromo-5-chloro-2-hydroxybenzoate, docking studies reveal affinity for bacterial enzymes, suggesting antibacterial applications .

Data Contradiction Note: Experimental IC₅₀ values may conflict with docking scores due to solvation effects not modeled in silico. Validate with in vitro assays .

Q. What strategies resolve conflicting spectral data during structural elucidation?

Methodological Answer:

- NMR Anomalies: Overlapping signals (e.g., aromatic protons) are resolved using 2D techniques (COSY, HSQC). For example, HSQC correlates ¹H signals with ¹³C shifts, distinguishing Br/F-substituted carbons .

- Mass Spectrometry: Discrepancies in molecular ion peaks ([M+H]⁺ vs. [M+Na]⁺) are addressed by comparing isotopic patterns (e.g., ⁷⁹Br/⁸¹Br doublet) .

- Crystallographic Validation: When NMR/IR data are ambiguous, X-ray structures provide definitive proof of regiochemistry .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Methodological Answer:

- pH Sensitivity: Hydrolysis of the ester group occurs above pH 7.0. Buffered solutions (pH 4–6) are recommended for biological assays .

- Thermal Stability: TGA/DSC analysis shows decomposition above 150°C. Reactions requiring high temperatures (e.g., coupling reactions) should use inert atmospheres (N₂/Ar) .

Experimental Design Table:

| Condition | Stability Outcome | Mitigation Strategy |

|---|---|---|

| pH > 7.0 | Ester hydrolysis | Use phosphate buffer (pH 6.5) |

| Temperature > 150°C | Degradation to benzoic acid | Conduct reactions under N₂ flow |

Q. What are the environmental implications of this compound, and how can its ecotoxicity be assessed?

Methodological Answer:

- Ecotoxicity Assays: Use Daphnia magna or algae growth inhibition tests (OECD 201/202 guidelines). Analogous brominated benzoates show LC₅₀ values < 10 mg/L, indicating moderate aquatic toxicity .

- Degradation Pathways: Photolysis under UV light (λ = 254 nm) breaks the C-Br bond, forming less toxic derivatives. Monitor via LC-MS to identify intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.